![molecular formula C9H13N3O2 B2489421 4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine CAS No. 2197522-29-3](/img/structure/B2489421.png)
4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of organic compounds similar to "4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine" involves understanding their synthesis, molecular structure, and various chemical properties. These compounds often serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to their unique structural features and reactivity patterns.
Synthesis Analysis
Synthesis of compounds with complex structures like "4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine" typically involves multi-step synthetic routes that may include condensation reactions, cyclizations, and functional group transformations. For example, the synthesis of related oxazine derivatives has been achieved through hydroxyapatite catalyzed solvent-free cyclization of aryl chalcones and urea under microwave irradiation, yielding oxazine amines with high efficiency (Thirunarayanan, 2014).
Wissenschaftliche Forschungsanwendungen
Industrial and Pharmaceutical Applications
4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine, as a derivative of amino-1,2,4-triazoles, plays a pivotal role in various industrial and pharmaceutical applications. Amino-1,2,4-triazoles are fundamental raw materials in the fine organic synthesis industry. They are utilized extensively in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Moreover, these compounds find applications in producing analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These applications span across diverse sectors including applied sciences, biotechnology, energy, and chemistry. In agriculture, 3- and 4-substituted amino-1,2,4-triazoles are integral in manufacturing plant protection products like insecticides, fungicides, and plant growth regulators. In the pharmaceutical sector, these compounds are essential in producing drugs like furazonal, thiotriazoline, and cardiotril, which have significant antimicrobial and cardiological effects (Nazarov et al., 2021).
Applications in Catalysis and Optics
Additionally, derivatives of 4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine are crucial in the development of crystalline oxo boron clusters and their open frameworks. These structures, formed by incorporating different amine molecules and transition metal complexes, act as fundamental building blocks for new open-framework compounds with layered and three-dimensional structures. Notably, these open-framework borates exhibit not just traditional zeolitic properties but also interesting optical features like photoluminescence and second harmonic generation. These properties suggest potential applications in catalysis, nonlinear optics, display, and lighting devices, marking a significant advancement in materials science (Lin & Yang, 2011).
Applications in Heterocyclic Chemistry and Drug Synthesis
The structure of 4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine also opens avenues in heterocyclic chemistry, particularly in the synthesis of pseudopeptides and various heterocyclic compounds. These derivatives are found in many natural products and pharmaceutical compounds. The Joullié-Ugi three-component reactions (JU-3CRs), involving cyclic imines like 4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine, offer a robust single-step route to connect peptide moieties to N-heterocyclic motifs. This process is not only efficient but also provides better diastereoselectivity compared to its four-component analogs. The derivatives synthesized through these reactions hold great pharmaceutical significance, especially in creating oxazoles or tetrazoles attached to N-heterocycles, highlighting their potential in the development of drug-like compounds (Nazeri et al., 2020).
Eigenschaften
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxyoxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-2-3-9(12-11-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOTZLQEAPDJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2COCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

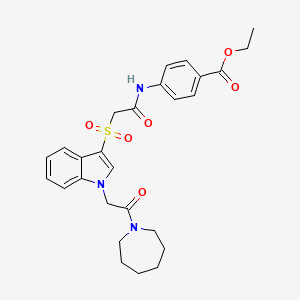

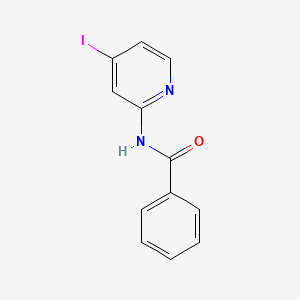
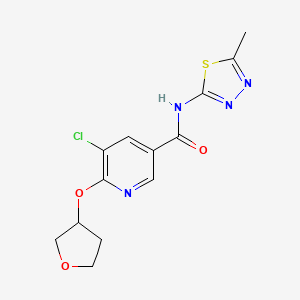

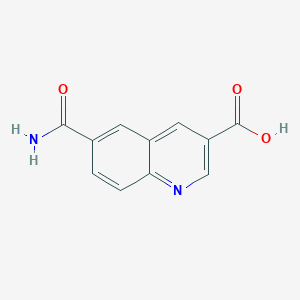
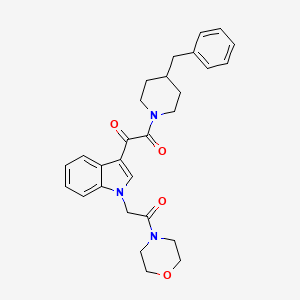

![Tert-butyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2489354.png)
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2489355.png)
![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2489359.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2489361.png)